N-[cyano(2,3-dichlorophenyl)methyl]-4-formamidobenzamide
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Overview
Description
N-[cyano(2,3-dichlorophenyl)methyl]-4-formamidobenzamide is a synthetic organic compound characterized by the presence of cyano, dichlorophenyl, and formamidobenzamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(2,3-dichlorophenyl)methyl]-4-formamidobenzamide typically involves the reaction of 2,3-dichlorobenzyl cyanide with 4-formamidobenzoic acid. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2,3-dichlorobenzyl cyanide+4-formamidobenzoic acid→this compound
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[cyano(2,3-dichlorophenyl)methyl]-4-formamidobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[cyano(2,3-dichlorophenyl)methyl]-4-formamidobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[cyano(2,3-dichlorophenyl)methyl]-4-formamidobenzamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the dichlorophenyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The formamidobenzamide moiety can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(dimethylamino)acetamide
- N-[Cyano-(2,3-dichlorophenyl)methyl]-4-methylbenzamide
Uniqueness
N-[cyano(2,3-dichlorophenyl)methyl]-4-formamidobenzamide is unique due to the presence of the formamidobenzamide moiety, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may lack this functional group or possess different substituents.
Properties
IUPAC Name |
N-[cyano-(2,3-dichlorophenyl)methyl]-4-formamidobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O2/c17-13-3-1-2-12(15(13)18)14(8-19)21-16(23)10-4-6-11(7-5-10)20-9-22/h1-7,9,14H,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQIIUCXBMJBQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(C#N)NC(=O)C2=CC=C(C=C2)NC=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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